molecular formula C18H26N4O2 B2844465 1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea CAS No. 899990-75-1

1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea

Cat. No.: B2844465
CAS No.: 899990-75-1
M. Wt: 330.432
InChI Key: VWKDXHWWELHVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It features an indole ring substituted with an ethyl group at the nitrogen atom and a morpholinopropyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea typically involves the following steps:

    Formation of the Indole Intermediate: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Ethylation of Indole: The indole intermediate is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Urea Formation: The ethylated indole is reacted with an isocyanate derivative to form the urea moiety.

    Attachment of Morpholinopropyl Group: Finally, the morpholinopropyl group is introduced through a nucleophilic substitution reaction using 3-chloropropylmorpholine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The morpholinopropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological and inflammatory disorders.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound may be used as a precursor in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(1-methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea
  • 1-(1-ethyl-1H-indol-3-yl)-3-(3-piperidinopropyl)urea
  • 1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinobutyl)urea

Comparison: 1-(1-ethyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea is unique due to the specific combination of the ethyl-substituted indole ring and the morpholinopropyl group. This combination imparts distinct physicochemical properties and biological activities compared to similar compounds. For example, the presence of the morpholinopropyl group can enhance the compound’s solubility and bioavailability, making it more suitable for certain applications.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(3-morpholin-4-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-2-22-14-16(15-6-3-4-7-17(15)22)20-18(23)19-8-5-9-21-10-12-24-13-11-21/h3-4,6-7,14H,2,5,8-13H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKDXHWWELHVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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